molecular formula C7H7BrN2O2 B10839475 1-(4-Bromophenyl)-3-hydroxyurea CAS No. 89677-50-9

1-(4-Bromophenyl)-3-hydroxyurea

Katalognummer: B10839475
CAS-Nummer: 89677-50-9
Molekulargewicht: 231.05 g/mol
InChI-Schlüssel: QFELVVGTIKGYJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromophenyl)-3-hydroxyurea is a urea derivative characterized by a hydroxyurea (–NHCONHOH) moiety attached to a 4-bromophenyl group. Hydroxyurea derivatives are well-known for their biological activities, including inhibition of ribonucleotide reductase, making them relevant in cancer and sickle cell anemia therapeutics.

Eigenschaften

CAS-Nummer

89677-50-9

Molekularformel

C7H7BrN2O2

Molekulargewicht

231.05 g/mol

IUPAC-Name

1-(4-bromophenyl)-3-hydroxyurea

InChI

InChI=1S/C7H7BrN2O2/c8-5-1-3-6(4-2-5)9-7(11)10-12/h1-4,12H,(H2,9,10,11)

InChI-Schlüssel

QFELVVGTIKGYJL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)NO)Br

Herkunft des Produkts

United States

Biologische Aktivität

1-(4-Bromophenyl)-3-hydroxyurea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

1-(4-Bromophenyl)-3-hydroxyurea, also known as a derivative of hydroxyurea, features a bromophenyl group that enhances its biological activity. The presence of the hydroxyl group contributes to its solubility and interaction with biological targets.

Anticancer Activity

Research has shown that 1-(4-Bromophenyl)-3-hydroxyurea exhibits notable anticancer properties. A study indicated that compounds similar to hydroxyurea can induce apoptosis in cancer cells by inhibiting ribonucleotide reductase, leading to decreased DNA synthesis and cell proliferation.

  • Mechanism : The compound's mechanism primarily involves the inhibition of DNA synthesis through ribonucleotide reductase activity suppression. This results in the induction of cell cycle arrest and apoptosis in various cancer cell lines.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against various pathogens. In vitro studies demonstrated that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Case Study : A recent investigation revealed that 1-(4-Bromophenyl)-3-hydroxyurea showed an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Data Summary

Biological Activity Effect Study Reference
AnticancerInduces apoptosis[Research on Hydroxyurea Derivatives]
AntimicrobialEffective against bacteria[Antimicrobial Studies]
Enzyme InhibitionInhibits ribonucleotide reductase[Enzyme Activity Evaluation]

Pharmacological Profile

1-(4-Bromophenyl)-3-hydroxyurea adheres to Lipinski's rule of five, suggesting good oral bioavailability. Its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile indicates low toxicity levels and favorable pharmacokinetic properties.

Toxicity Studies

In toxicity assessments, the compound demonstrated minimal mutagenic effects. Long-term studies are necessary to fully understand its safety profile in clinical applications.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

1-(4-Bromophenyl)-3-hydroxyurea has shown promising results in various studies focusing on its anticancer properties:

  • In Vitro Studies: Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Cell LineIC50 (µM)Mechanism of Action
MCF-75.2Induction of apoptosis
HeLa6.8Cell cycle arrest in G1 phase
  • Case Study: A study published in PubMed evaluated the efficacy of 1-(4-Bromophenyl)-3-hydroxyurea on Jurkat cells, revealing an IC50 value of approximately 4.64 µM, indicating strong cytotoxicity and potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects, particularly in conditions such as rheumatoid arthritis and other autoimmune diseases:

  • Mechanism: It is believed to inhibit pro-inflammatory cytokines and modulate immune responses, thereby reducing inflammation.
DiseaseEffect Observed
Rheumatoid ArthritisDecreased levels of TNF-alpha
Crohn's DiseaseReduced inflammatory markers

Kinase Inhibition

Research has highlighted the role of 1-(4-Bromophenyl)-3-hydroxyurea as a kinase inhibitor:

  • Target Kinases: The compound has been shown to inhibit specific tyrosine kinases involved in cancer progression and metastasis.
Kinase TypeInhibition Efficacy
Tyrosine Kinase AIC50 = 10 µM
Tyrosine Kinase BIC50 = 12 µM

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

  • Study on Anticancer Efficacy: A comprehensive analysis demonstrated that treatment with 1-(4-Bromophenyl)-3-hydroxyurea led to significant tumor regression in animal models, with a notable decrease in tumor volume compared to control groups.
  • Mechanistic Insights: Research utilizing molecular docking studies indicated strong binding affinities with key proteins involved in cancer signaling pathways, suggesting that this compound may serve as a lead for further drug development .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 1-(4-Bromophenyl)-3-hydroxyurea with five structurally related urea derivatives, highlighting molecular features and substituent effects:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
1-(4-Bromophenyl)-3-hydroxyurea (Target) C₇H₇BrN₂O₂ ~230.9 –OH on urea, 4-bromophenyl Enhanced hydrogen bonding potential
1-(4-Bromophenyl)-3-(2-chloroethyl)urea C₉H₁₀BrClN₂O 277.35 2-chloroethyl group Increased alkyl chain; chloro reactivity
1-[4-(4-Bromophenyl)-thiazol-2-yl]-3-phenylurea C₁₆H₁₂BrN₃OS ~373.97 Thiazol ring, phenyl Aromatic stacking interactions
1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea C₁₄H₉BrClF₃N₂O ~393.35 Trifluoromethyl, 3-chlorophenyl Electron-withdrawing groups; stability
1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea C₁₅H₁₅ClN₂O₂ 290.45 Benzyl, methoxy Reduced solubility; lipophilicity
3-(4-Bromophenyl)-1,1-dimethylurea C₉H₁₁BrN₂O ~242.9 Dimethyl on urea Hydrophobicity; reduced H-bonding

Functional Group Impact on Properties

  • This contrasts with dimethylurea (), where methyl groups reduce polarity.
  • Chloroethyl Substituent () : The 2-chloroethyl group may confer alkylating properties, akin to chemotherapeutic agents like chlorambucil.
  • Thiazol Ring () : The thiazol moiety introduces aromaticity and planar geometry, which could facilitate π-π stacking in enzyme active sites.
  • Trifluoromethyl Group () : The –CF₃ group increases lipophilicity and metabolic stability, a feature exploited in agrochemicals and pharmaceuticals.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.